![molecular formula C18H17Cl2F3N2O2 B2488486 N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide CAS No. 339025-25-1](/img/structure/B2488486.png)
N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that yield products with antifungal or other biological activities. For example, a racemic compound similar in structure was synthesized using 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine, showing good antifungal activity against various pathogens (Xue Si, 2009). Another related compound, N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide, was synthesized from 4,4,4-trifluorobutanoic acid and 2-amino-4-chlorobenzonitrile, showcasing the typical pathways utilized in synthesizing such complex molecules (K. Manojkumar et al., 2013).
Molecular Structure Analysis
The crystal structure of related compounds often reveals the intricate details of molecular interactions and stability. For instance, a study on a similar compound demonstrated its crystal structure using single-crystal X-ray diffraction analysis, highlighting the importance of intermolecular hydrogen bonds in stabilizing the crystal structure (Xue Si, 2009).
Chemical Reactions and Properties
Research on compounds within the same family has shown that modifications on the pyridine ring, such as methyl substitution, significantly influence their reactivity and interactions with other chemicals. For example, compounds with methyl α to the pyridine nitrogen were found to be more reactive than their analogues (J. Bossaerts et al., 1984). This reactivity is crucial for understanding the compound's behavior in various chemical contexts.
Physical Properties Analysis
The physical properties of similar compounds, such as their phase behavior in mixtures with other organic substances, have been studied to understand their solubility and stability. For instance, the (solid + liquid) phase diagrams of mixtures with N-methyl-2-pyrrolidinone have been determined, showing solid compound formation and melting points (U. Domańska & T. Letcher, 2000).
Chemical Properties Analysis
The synthesis and chemical properties of related compounds provide insight into their potential applications and interactions. For example, a practical synthesis method for a chronic renal disease agent shows how targeted chemical synthesis can lead to compounds with significant pharmacological activities (T. Ikemoto et al., 2000). Another study on dihydropyridine derivatives reveals their antimicrobial activities, underscoring the chemical properties that make these compounds of interest in medicinal chemistry (D. Joshi, 2015).
Wissenschaftliche Forschungsanwendungen
Chemical Variability and Properties
Studies have focused on the chemistry and properties of compounds containing pyridine and benzimidazole derivatives, highlighting the preparation, properties, and biological activities of these compounds. For example, the variability in the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes has been thoroughly reviewed, indicating potential for exploration in various scientific applications due to their spectroscopic properties and biological activity (Boča, Jameson, & Linert, 2011).
Pharmaceutical Applications
The pharmaceutical applications of structurally complex compounds are vast. For instance, S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine based on 5-fluorouracil, shows high plasma concentration and promising therapeutic benefits in gastric cancer treatment (Maehara, 2003). This indicates that compounds with intricate structures, including N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide, could find significant uses in developing novel therapeutic agents.
Environmental and Toxicological Research
Research on the environmental impact and toxicological properties of chemical compounds is crucial. For example, paraquat poisonings and their clinical management have been reviewed, emphasizing the need for understanding the toxicological mechanisms and treatments of chemical exposures (Dinis-Oliveira et al., 2008). Similar studies on this compound could elucidate its environmental impact and safety profile.
Mechanisms of Action and Metabolic Pathways
Understanding the metabolic pathways and mechanisms of action of complex compounds is essential for their application in scientific research. For instance, the study of oximes in the treatment of nerve agent poisoning provides insights into the choice of therapeutic agents based on their efficacy and safety profiles (Dawson, 1994). Exploring the metabolic pathways of this compound could lead to novel insights into its pharmacological and toxicological properties.
Eigenschaften
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F3N2O2/c1-10(2)6-16(26)24-15-7-11(18(21,22)23)8-25(17(15)27)9-12-13(19)4-3-5-14(12)20/h3-5,7-8,10H,6,9H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRXADVSUWFMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CN(C1=O)CC2=C(C=CC=C2Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


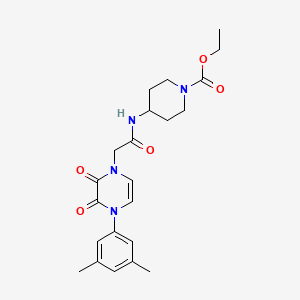

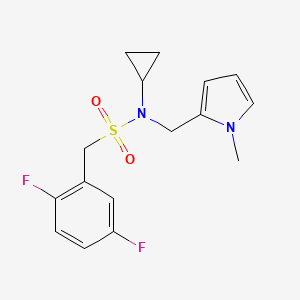
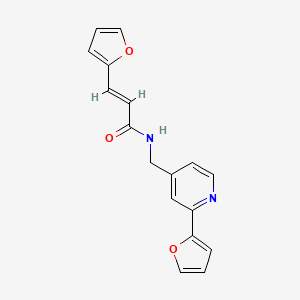
![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)

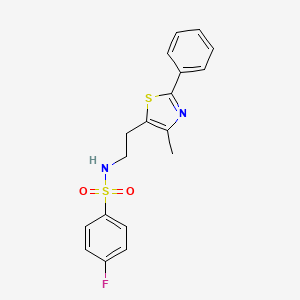
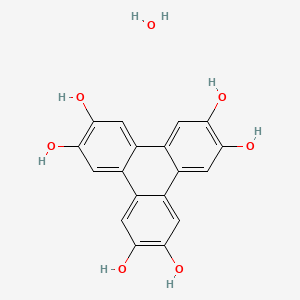
![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/no-structure.png)
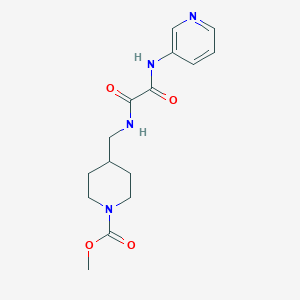
![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)